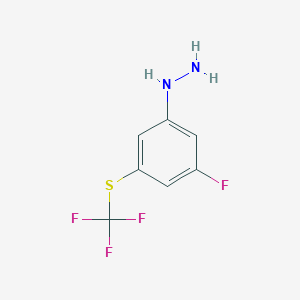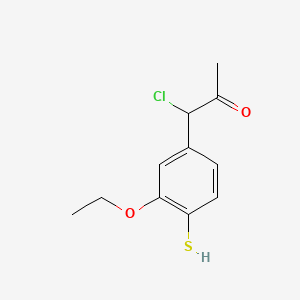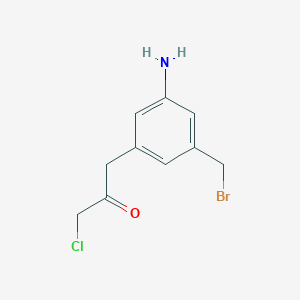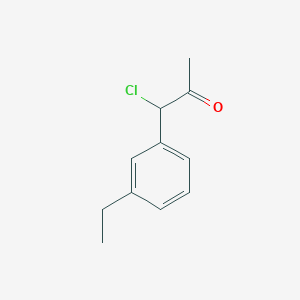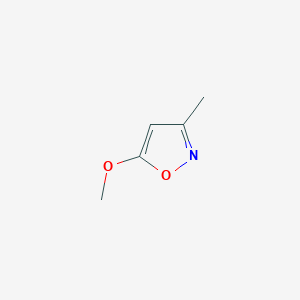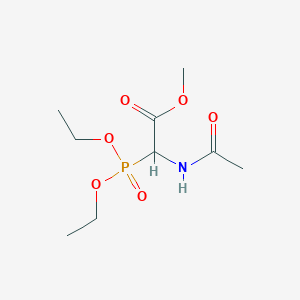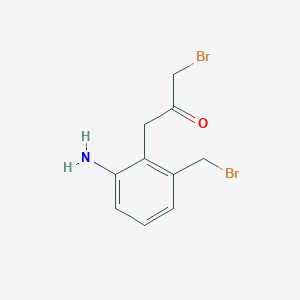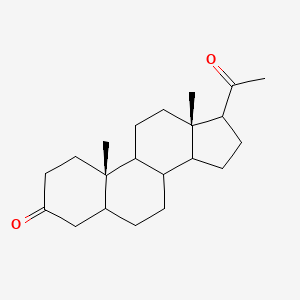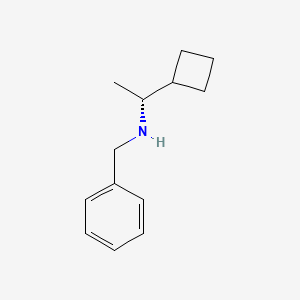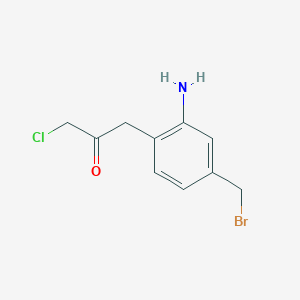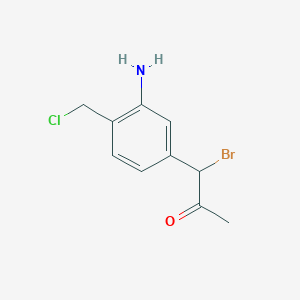
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile is a complex organic compound known for its unique chemical structure and reactivity. It is characterized by the presence of multiple functional groups, including dimethylamino, methylene, oxo, and nitrile groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality and minimizes waste .
化学反応の分析
Types of Reactions
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
科学的研究の応用
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, influencing biological processes at the molecular level. These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
N,N-Dimethylenamino ketones: These compounds share structural similarities and are used as synthons for various heterocycles.
Dimethylaminopyridine: Known for its catalytic properties in organic synthesis.
Methylene blue: A versatile dye with applications in photochemical reactions
Uniqueness
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility.
特性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC名 |
(E,2E)-5-(dimethylamino)-2-(dimethylaminomethylidene)-3-oxopent-4-enenitrile |
InChI |
InChI=1S/C10H15N3O/c1-12(2)6-5-10(14)9(7-11)8-13(3)4/h5-6,8H,1-4H3/b6-5+,9-8+ |
InChIキー |
MAQMWCBTQFYCPL-HHWLVVFRSA-N |
異性体SMILES |
CN(C)/C=C/C(=O)/C(=C/N(C)C)/C#N |
正規SMILES |
CN(C)C=CC(=O)C(=CN(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


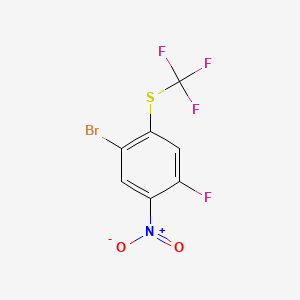
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)
